

# Application Notes and Protocols for Amikacin Susceptibility Testing by Broth Microdilution

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## Compound of Interest

Compound Name: Amikacin

Cat. No.: B1666002

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## Introduction

Amikacin is an aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria, including several multidrug-resistant strains. Determining the susceptibility of bacterial isolates to amikacin is crucial for guiding appropriate antimicrobial therapy and for the development of new antibacterial agents. The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.<sup>[1][2]</sup> This document provides a detailed protocol for performing amikacin susceptibility testing using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).<sup>[3][4][5]</sup>

## Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of amikacin in a liquid growth medium. Following incubation, the lowest concentration of amikacin that completely inhibits visible bacterial growth is recorded as the MIC. This quantitative measure of susceptibility is essential for clinical decision-making and resistance surveillance.

## Data Presentation

## Table 1: Key Experimental Parameters for Amikacin Broth Microdilution Susceptibility Testing

Parameter	Recommendation	Source
Antimicrobial Agent	Amikacin Sulfate Powder	
Solvent for Stock Solution	Sterile Deionized Water	
Stock Solution Concentration	Typically 10,000 mg/L or 1,000 mg/L	
Storage of Stock Solution	≤ -60°C for up to 6 months	
Broth Medium	Cation-Adjusted Mueller-Hinton Broth (CAMHB)	
Amikacin Concentration Range	e.g., 0.25 to 64 µg/mL (or higher for resistant isolates)	
Bacterial Inoculum Density	Final concentration of approximately 5 x 10 <sup>5</sup> CFU/mL in each well	
Incubation Temperature	35°C ± 2°C in ambient air	
Incubation Time	16-20 hours for non-fastidious bacteria	
Quality Control (QC) Strains	Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™	
Expected Amikacin MIC for QC Strains	Refer to current CLSI or EUCAST guidelines for acceptable ranges	

## Experimental Protocol

### Materials

- Amikacin sulfate reference powder
- Sterile deionized water
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial culture (18-24 hours old) on a non-selective agar medium
- Sterile saline (0.85% NaCl) or sterile broth
- 0.5 McFarland turbidity standard
- Spectrophotometer or nephelometer (optional, for inoculum standardization)
- Multichannel pipette
- Sterile pipette tips
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

## Procedure

1. Preparation of Amikacin Stock Solution a. Accurately weigh the amikacin sulfate powder, considering its potency. Use the following formula to calculate the required weight:  $\text{Weight (mg)} = [\text{Volume (mL)} \times \text{Desired Concentration (mg/L)}] / \text{Potency } (\mu\text{g/mg})$  b. Dissolve the weighed powder in sterile deionized water to achieve a high-concentration stock solution (e.g., 10,000 mg/L). c. Sterilize the stock solution by filtration through a 0.22- $\mu\text{m}$  filter. d. Prepare intermediate stock solutions as needed by diluting the high-concentration stock in sterile deionized water. e. Store the stock solutions in small aliquots at  $\leq -60^{\circ}\text{C}$ .

2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of similar morphology. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL. A photometric device can be used to ensure accuracy (absorbance at 625 nm of 0.08 to 0.13). d. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final

inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.

3. Preparation of the 96-Well Microtiter Plate a. Dispense 100  $\mu$ L of CAMHB into all wells of a 96-well microtiter plate. b. In the first column of wells, add 100  $\mu$ L of the appropriate amikacin working solution (at twice the highest desired final concentration). c. Using a multichannel pipette, perform serial twofold dilutions by transferring 100  $\mu$ L from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100  $\mu$ L from the last column of diluted amikacin. d. This will result in 100  $\mu$ L of varying amikacin concentrations in each well. e. Designate wells for a growth control (CAMHB with inoculum, no amikacin) and a sterility control (CAMHB only).

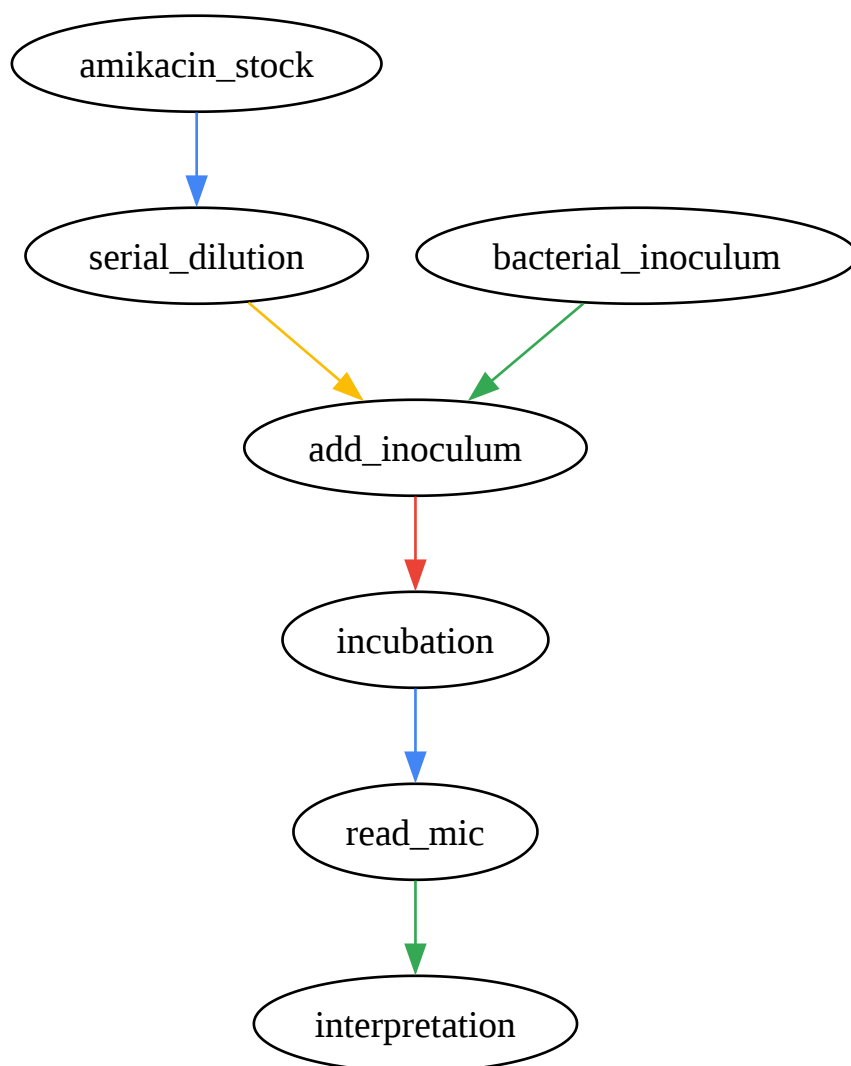
4. Inoculation of the Microtiter Plate a. Add 100  $\mu$ L of the diluted bacterial inoculum (prepared in step 2d) to each well, except for the sterility control wells. b. The final volume in each well will be 200  $\mu$ L.

5. Incubation a. Cover the microtiter plate with a lid to prevent evaporation. b. Incubate the plate at  $35^\circ\text{C} \pm 2^\circ\text{C}$  in ambient air for 16-20 hours.

6. Reading and Interpretation of Results a. After incubation, examine the plate from the bottom using a lightbox or a plate reader. b. The MIC is the lowest concentration of amikacin at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well). c. The growth control well should show distinct turbidity, and the sterility control well should remain clear. d. Compare the obtained MIC value to the clinical breakpoints established by CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

## Mandatory Visualizations

### Experimental Workflow Diagram``dot



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Caption: Logical process for determining the Minimum Inhibitory Concentration (MIC).

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